molecular formula C12H13IN2O B1380570 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- CAS No. 1562305-17-2

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-

Cat. No. B1380570
CAS RN: 1562305-17-2
M. Wt: 328.15 g/mol
InChI Key: YPABQBJFUCEBJB-UHFFFAOYSA-N
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Description

“1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-” is a chemical compound with the molecular formula C12H13IN2O . It is a derivative of pyrazole, which is a simple aromatic ring organic compound of the heterocyclic diazole series, characterized by a 5-member ring structure composed of two nitrogen atoms in adjacent positions and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Also, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives have been a subject of significant interest in the field of organic chemistry. Pyrazole compounds, including those related to "1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-", are synthesized through various methods, providing foundational insights into their molecular structures and properties. For instance, the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates the comprehensive approach to understanding these compounds. These studies include elemental analysis, Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies, alongside theoretical calculations using density functional theory (DFT) to explore molecular geometry and electronic structure-properties (Viveka et al., 2016).

Chemical Modifications and Biological Applications

Further research has explored the modification of pyrazole compounds for varied scientific applications, including the development of novel compounds with potential biological activities. For instance, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and shown to suppress A549 lung cancer cell growth through mechanisms such as cell cycle arrest and autophagy (Zheng et al., 2010). This indicates the therapeutic potential of pyrazole derivatives in oncology research.

Synthetic Methodologies

The evolution of synthetic methodologies for pyrazole derivatives, including the use of ultrasound-assisted synthesis, represents an important aspect of research. Such methods offer enhanced regioselectivity, reduced reaction times, and high yields, demonstrating the importance of methodological advancements in the synthesis of complex organic compounds. The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation is a prime example, showcasing the innovation in synthetic chemistry techniques (Machado et al., 2011).

Safety and Hazards

Pyrazoles can be toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-” could be in these fields.

Biochemical Analysis

Biochemical Properties

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C in humans . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Cellular Effects

The effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of specific genes and proteins, thereby altering cellular activities .

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes and proteins is critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .

Metabolic Pathways

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical activity .

properties

IUPAC Name

4-iodo-1-(2-phenylmethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPABQBJFUCEBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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